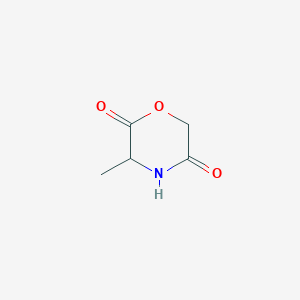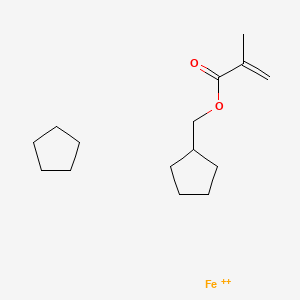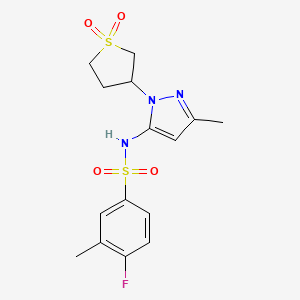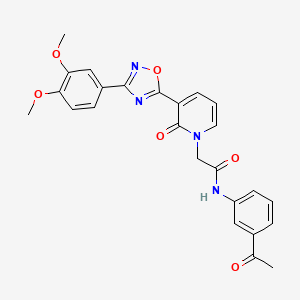
3-Methylmorpholine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylmorpholine-2,5-dione is a heterocyclic organic compound with the molecular formula C5H7NO3 It is a derivative of morpholine, characterized by the presence of a methyl group at the third position and two carbonyl groups at the second and fifth positions
Mecanismo De Acción
Target of Action
3-Methylmorpholine-2,5-dione (MMD) is primarily used in the field of polymer chemistry . Its primary targets are the monomers in a polymerization reaction . The compound acts as a building block in the formation of polymers, particularly in the creation of biodegradable polydepsipeptides .
Mode of Action
MMD interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the ring structure of the MMD molecule, allowing it to react with other monomers to form a polymer chain . The polymerization of MMD can be initiated with cyclic tin alkoxides .
Biochemical Pathways
The biochemical pathway involved in the action of MMD is the polymerization process . This process results in the formation of polydepsipeptides, which are polymers containing alternating amide and ester bonds . These polymers can have various applications, including use in drug delivery systems and as building blocks for multifunctional biomaterials .
Pharmacokinetics
The properties of the resulting polymers, such as their molecular weight and degree of crystallinity, can be influenced by the conditions of the polymerization process .
Result of Action
The result of MMD’s action is the formation of polydepsipeptides . These polymers can have a range of properties depending on the specifics of the polymerization process . For example, the molecular weights of the resulting polymers can vary, and the polymers can be either amorphous or crystalline .
Action Environment
The action of MMD is influenced by various environmental factors. The temperature and duration of the polymerization process can affect the properties of the resulting polymers . Additionally, the presence of other monomers can lead to the formation of copolymers .
Análisis Bioquímico
Biochemical Properties
3-Methylmorpholine-2,5-dione is involved in various biochemical reactions. It is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds It is known that the compound forms inter- and intramolecular hydrogen bonds between the ester and amide linkages .
Cellular Effects
It is known that the compound is used in the synthesis of oligodepsipeptides (ODPs), which are gaining an increasing impact as controlled drug delivery systems, gene carriers, and scaffolds for tissue regeneration .
Molecular Mechanism
It is known that the compound is involved in the synthesis of oligodepsipeptides (ODPs) through ring-opening polymerization
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of oligodepsipeptides (ODPs), which are promising matrices for drug delivery systems and building blocks for multifunctional biomaterials .
Metabolic Pathways
It is known that the compound is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylmorpholine-2,5-dione can be synthesized through the ring-opening polymerization of morpholine-2,5-dione derivatives. One common method involves the use of stannous octoate as a catalyst. The reaction typically occurs at elevated temperatures, around 140°C, and requires careful control of the monomer-to-initiator ratio to achieve the desired molecular weight and polymer properties .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar polymerization techniques but on a larger scale. The use of continuous flow reactors and advanced purification methods ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methyl group at the third position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methylmorpholine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Comparación Con Compuestos Similares
Morpholine-2,5-dione: The parent compound without the methyl group.
3-Isobutylmorpholine-2,5-dione: A derivative with an isobutyl group instead of a methyl group.
3-Sec-butylmorpholine-2,5-dione: A derivative with a sec-butyl group.
Uniqueness: 3-Methylmorpholine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form biodegradable polymers with tailored properties makes it particularly valuable in applications requiring biocompatibility and controlled degradation.
Propiedades
IUPAC Name |
3-methylmorpholine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQEWSKCAMAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine](/img/structure/B3014054.png)
![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)


![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

